molecular formula C15H12Cl3NO2 B5834055 N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide

N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B5834055
M. Wt: 344.6 g/mol
InChI Key: WMOASEJDWZLTSH-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenyl group, a methyl group, and a trichlorophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with N-methyl-N-phenylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenoxyacetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide has found applications in several scientific research areas:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.

    N-methyl-N-phenylacetamide: Lacks the trichlorophenoxy group, resulting in different chemical properties and reactivity.

    Phenoxyacetic acid derivatives: A broad class of compounds with varying substituents on the phenoxyacetic acid backbone.

Uniqueness

N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and contributes to its reactivity in various chemical reactions.

Properties

IUPAC Name

N-methyl-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-19(10-5-3-2-4-6-10)15(20)9-21-14-8-12(17)11(16)7-13(14)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOASEJDWZLTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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